4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Description
Structural Identification and IUPAC Nomenclature
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 220583-40-4) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a hydroxymethyl and 4-fluorophenyl group. Its IUPAC name derives from the systematic placement of these functional groups:
- Benzonitrile backbone : A benzene ring with a nitrile (–C≡N) group at position 1.
- Hydroxymethyl substituent : A –CH(OH)– group attached to the benzonitrile core at position 4.
- 4-Fluorophenyl group : A fluorine-substituted phenyl ring connected via a methylene bridge to the hydroxymethyl group.
Key Structural Data
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₁₄H₁₀FNO | |
| Molecular weight | 227.23 g/mol | |
| SMILES | OC(c₁ccc(F)cc₁)c₂ccc(cc₂)C#N | |
| InChI Key | VLJOTZAUMWJXDO-UHFFFAOYSA-N |
The structural arrangement enables intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitrile groups, which influence its crystallinity and solubility.
Historical Context of Fluorophenyl Derivatives in Organic Chemistry
Fluorophenyl derivatives emerged as critical motifs in mid-20th-century organic synthesis, driven by fluorine’s unique electronic effects (e.g., high electronegativity, σ-donor/π-acceptor properties). Key milestones include:
Timeline of Fluorophenyl Chemistry
The compound’s synthesis leverages modern cross-coupling techniques, reflecting advancements in controlling steric and electronic effects in aryl-aryl bond formation.
Significance of Functional Group Synergy in Benzonitrile-Based Compounds
The interplay of functional groups in this compound enhances its utility in synthetic and materials chemistry:
Functional Group Contributions
Synergistic Effects
- Solubility modulation : The polar nitrile and hydroxyl groups counterbalance the hydrophobic fluorophenyl moiety, enabling solubility in polar aprotic solvents (e.g., DMSO).
- Thermal stability : Fluorine’s inductive effect stabilizes the aromatic system, raising decomposition temperatures above 200°C.
This synergy has spurred applications in catalysis and polymer science, where tailored electronic profiles are critical.
Properties
IUPAC Name |
4-[(4-fluorophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJOTZAUMWJXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457987 | |
| Record name | 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220583-40-4 | |
| Record name | 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with 5-Cyanophthalide
The primary synthetic route involves a two-step process:
- Grignard Addition : 5-Cyanophthalide reacts with 4-fluorophenyl magnesium bromide at controlled temperatures (≤15°C) in tetrahydrofuran (THF) or ethyl acetate.
- Diol Cyclization : The intermediate diol undergoes acid-catalyzed cyclization using 60% phosphoric acid in a biphasic water/organic solvent system to prevent waxy byproducts.
| Parameter | Value/Detail |
|---|---|
| Solvent System | Ethyl acetate/water or THF/water |
| Temperature Control | ≤15°C during Grignard addition |
| Acid Catalyst | 60% H₃PO₄ |
| Reaction Completion | Monitored by HPLC |
Purification Protocol
Post-reaction purification involves:
- Liquid-Liquid Extraction : Ethyl acetate washes to isolate the organic phase.
- Decolorization : Activated charcoal treatment for impurity removal.
- Crystallization : Sequential solvent treatments (isopropanol, methyl tert-butyl ether) to precipitate pure product.
- Final Yield : 65.8% from 5-cyanophthalide
- Product Purity : 98.2–98.5% (HPLC)
- Byproduct Content : <0.5% bis(4-fluorophenyl) derivative
Research Findings and Optimization Insights
Biphasic System Advantages
Using a water/ethyl acetate biphasic system during cyclization:
Solvent Selection Impact
- Ethyl acetate : Preferred for its balance of polarity and boiling point (77°C), enabling efficient extractions and evaporations.
- Methyl tert-butyl ether : Effective in final crystallization steps due to low water solubility.
Critical Process Controls
- Temperature Management : Strict adherence to ≤15°C during Grignard addition prevents side reactions.
- Acid Concentration : 60% H₃PO₄ optimally balances catalytic activity and safety.
- pH Adjustment : Final neutralization to pH 7 ensures stable crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 4-[(4-Fluorophenyl)(carboxy)methyl]benzonitrile.
Reduction: 4-[(4-Fluorophenyl)(aminomethyl)]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 186000-52-2)
- Structural Difference : Replacement of the 4-fluorophenyl group with a 3-chlorophenyl substituent.
- For instance, chlorine may enhance halogen bonding in enzyme inhibitors .
- Synthesis : Similar to the fluorinated analog but uses 3-chlorophenyl precursors.
3,5-Difluoro-4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (Compound 4)
- Structural Difference: Additional fluorine atoms at the 3,5-positions and a triazole-amino group.
- Impact : Increased fluorine content improves metabolic resistance and solubility. The triazole ring enables coordination with metal ions, relevant in catalysis or sensor applications .
Piperidine and Piperazine Derivatives
4-(3-(4-(Cyclopentyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 13)
- Structural Difference : Incorporates a piperidine ring and cyclopentyl group.
- Impact : The bulky cyclopentyl group enhances lipophilicity, favoring blood-brain barrier penetration. This compound is a high-affinity menin-MLL inhibitor, demonstrating the role of extended alkyl chains in target engagement .
- Synthesis : Grignard reactions with cyclopentylmagnesium bromide followed by piperidine coupling .
4-(3-(4-(Cyclobutyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 10)
- Structural Difference : Cyclobutyl substituent instead of cyclopentyl.
Triazole and Diazene Derivatives
4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (Compound 3)
- Structural Difference: Triazole-amino group replaces the fluorophenyl moiety.
- Impact: Exhibits dual functionality as a hydrogen-bond donor (hydroxyl) and acceptor (triazole), useful in supramolecular chemistry .
4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile (S1)
- Structural Difference : Diazene (-N=N-) linker and hexyl chain.
- Impact: The diazene group enables photoisomerization, applicable in light-responsive materials. The hexyl chain improves solubility in nonpolar solvents .
Pharmaceutical Derivatives
Citalopram By-Product: 4-[1-(4-dimethylamino)-1-(4-fluorophenyl)butenyl]-3-(hydroxymethyl)benzonitrile
4-((6-(4-fluorophenyl)-2-oxo-1-quinolyl)benzonitrile (Q-B3)
- Structural Difference: Quinoline backbone fused with benzonitrile.
- Impact: The planar quinoline structure enhances intercalation with DNA or proteins, relevant in anticancer research .
Biological Activity
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile, also known by its CAS number 220583-40-4, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzonitrile core with a hydroxymethyl group and a fluorophenyl moiety, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : C14H10FNO
- Molecular Weight : 227.24 g/mol
- Structure :
- The compound features a benzonitrile backbone with substituents that enhance its biological activity.
- InChI Code : 1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H
Synthesis
The synthesis of this compound typically involves multiple steps that may include electrophilic aromatic substitution and nucleophilic reactions due to the presence of both electron-donating and electron-withdrawing groups. The following methods have been explored for its synthesis:
- Electrophilic Aromatic Substitution : Utilizing reagents that facilitate the introduction of the hydroxymethyl group.
- Nucleophilic Reactions : The hydroxymethyl group can engage in nucleophilic reactions to form more complex structures.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, pyrrole-containing analogs derived from this compound have shown activity against various cancer types, including leukemia and lymphoma. The structure activity relationship (SAR) studies suggest that the presence of specific functional groups enhances cytotoxicity against cancer cell lines.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor |
| Compound B | 1.98 ± 1.22 | Antitumor |
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may interact with biological targets involved in pain modulation and inflammation pathways. The fluorine atom in its structure is believed to enhance lipophilicity and bioavailability, potentially improving pharmacokinetic profiles.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacteria and fungi, indicating potential applications in treating infections .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Study on Antitumor Activity :
- Study on Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 4-(bromomethyl)benzoate with fluorophenyl precursors in acetone under inert atmospheres, followed by column chromatography purification, yields the product (35–41% efficiency) . Critical steps include maintaining anhydrous conditions and optimizing reaction time to minimize side products.
Q. How can the molecular structure of this compound be verified experimentally?
- Methodology : Use ¹H NMR , ¹³C NMR , and ¹⁹F NMR to confirm the presence of fluorophenyl, benzonitrile, and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves stereochemistry and bond angles .
Q. What analytical techniques are recommended for assessing purity?
- Methodology : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection are standard. For impurities, combine NMR with elemental analysis (C, H, N) to quantify deviations ≤0.4% from theoretical values .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental NMR and crystallographic data?
- Methodology : Perform density functional theory (DFT) calculations to model the compound’s geometry and compare predicted NMR chemical shifts with experimental data. Discrepancies in hydroxyl group orientation or fluorophenyl ring torsion angles can be analyzed using software like Gaussian or ORCA .
Q. What strategies optimize enantiomeric resolution for stereochemically complex derivatives?
- Methodology : Use chiral stationary-phase HPLC or synthesize diastereomeric salts (e.g., D-(+)-ditoluoyltartaric acid) to separate enantiomers. X-ray crystallography of resolved crystals confirms absolute configuration .
Q. How does fluorine substitution influence metabolic stability in pharmacological studies?
- Methodology : Incorporate ¹⁸F-labeled analogs to track metabolic pathways via positron emission tomography (PET). Compare in vitro stability in liver microsomes with in vivo imaging data to correlate structural modifications (e.g., fluorophenyl position) with metabolic half-life .
Q. What are the best practices for handling hygroscopic or thermally labile derivatives?
- Methodology : Store compounds at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. For hygroscopic variants, lyophilize and characterize water content via Karl Fischer titration .
Key Considerations
- Stereochemical Complexity : The compound’s bioactivity often depends on stereochemistry; always confirm enantiomeric purity for pharmacological applications .
- Data Reproducibility : Replicate synthesis and characterization under controlled humidity/temperature to mitigate batch-to-batch variability .
For further structural insights, refer to SHELXL-refined crystallographic data or DFT-based vibrational analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
